SB 204741's Selectivity Profile vs. 5-HT2C and 5-HT2A Receptors
SB 204741 demonstrates a clear and quantifiable selectivity advantage over the closely related 5-HT2C and 5-HT2A receptors compared to the dual 5-HT2B/2C antagonist SB 200646. SB 204741 exhibits ≥135-fold selectivity for 5-HT2B (pKi = 7.1) over 5-HT2C (pKi = 5.82) [1]. In contrast, SB 200646, often used as a 5-HT2B/2C antagonist, shows only approximately 4-fold selectivity for 5-HT2B (pKi = 7.5) over 5-HT2C (pKi = 6.9) [2]. This difference is critical for studies aiming to isolate 5-HT2B-mediated effects without confounding 5-HT2C activity.
| Evidence Dimension | Selectivity for 5-HT2B over 5-HT2C |
|---|---|
| Target Compound Data | ≥135-fold (pKi 5-HT2B = 7.1, pKi 5-HT2C = 5.82) |
| Comparator Or Baseline | SB 200646: ~4-fold (pKi 5-HT2B = 7.5, pKi 5-HT2C = 6.9) |
| Quantified Difference | SB 204741 provides >30-fold greater selectivity for 5-HT2B over 5-HT2C compared to SB 200646. |
| Conditions | Human recombinant receptors expressed in mammalian cells; radioligand binding assays. |
Why This Matters
Procuring SB 204741 ensures that observed pharmacological effects are more confidently attributed to 5-HT2B antagonism, minimizing the risk of off-target 5-HT2C-mediated confounds in complex biological systems.
- [1] Bonhaus, D. W., Bach, C., DeSouza, A., Salazar, F. H., Matsuoka, B. D., Zuppan, P., ... & Eglen, R. M. (1995). The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors. British Journal of Pharmacology, 115(4), 622-628. View Source
- [2] Forbes, I. T., Kennett, G. A., Gadre, A., Ham, P., Hayward, C. J., Martin, R. T., ... & Baxter, G. S. (1995). N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist. Journal of Medicinal Chemistry, 38(5), 855-857. View Source
